molecular formula C7H10F2N4 B13322717 2-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

2-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13322717
M. Wt: 188.18 g/mol
InChI Key: WLTSVCVTIMRSCR-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in good-to-excellent yields . Another method involves the use of dibenzoylacetylene and triazole derivatives in a one-pot catalyst-free procedure at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and efficient synthetic routes. The microwave-mediated synthesis mentioned above is particularly suitable for industrial applications due to its eco-friendly nature and high yields .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted triazolopyrimidines .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines and triazolotriazines, such as:

Uniqueness

What sets 2-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine apart is its unique difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioactivity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C7H10F2N4

Molecular Weight

188.18 g/mol

IUPAC Name

2-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H10F2N4/c1-4-2-3-13-7(10-4)11-6(12-13)5(8)9/h4-5H,2-3H2,1H3,(H,10,11,12)

InChI Key

WLTSVCVTIMRSCR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C(=NC(=N2)C(F)F)N1

Origin of Product

United States

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